Octadecane

Catalog No.
S582843
CAS No.
593-45-3
M.F
C18H38
M. Wt
254.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecane

CAS Number

593-45-3

Product Name

Octadecane

IUPAC Name

octadecane

Molecular Formula

C18H38

Molecular Weight

254.5 g/mol

InChI

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

RZJRJXONCZWCBN-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 6.00X10-3 mg/L at 25 °C
Insoluble in water
Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin
Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons
6e-06 mg/mL at 25 °C

Synonyms

octadecane, octadecane, 1-(14)C-labeled cpd, octadecane, 14C-labeled cpd

Canonical SMILES

CCCCCCCCCCCCCCCCCC

The exact mass of the compound Octadecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.36e-08 m6e-06 mg/ml at 25 °cin water, 6.00x10-3 mg/l at 25 °cinsoluble in waterslightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroinsoluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons6e-06 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Octadecane (C18H38) is a linear, saturated hydrocarbon valued for its highly defined thermophysical properties. As a high-purity, single-component material, it serves as a critical benchmark and functional component in applications where precise thermal behavior is mandatory, such as phase change materials (PCMs) for thermal energy storage. Its well-characterized melting point, which is close to ambient temperatures, and stable cycling performance make it a frequently used standard for experimental validation and calibration in materials science. Unlike crude mixtures or other organic PCMs, its value is rooted in the predictability and reproducibility afforded by its specific molecular structure.

Substituting high-purity n-octadecane with lower-cost alternatives like commercial paraffin wax or other n-alkanes (e.g., hexadecane, eicosane) introduces significant performance variability. Paraffin wax, a mixture of various-length alkanes, melts over a broad temperature range rather than at a discrete point, compromising its utility in systems requiring sharp, predictable thermal switching. This lack of a precise melting temperature undermines reproducibility and control in thermal cycling applications. Similarly, adjacent n-alkanes possess different melting points and latent heat values, making them unsuitable for applications calibrated specifically for octadecane's thermal profile. In synthesis, using octadecane as an inert, high-boiling solvent ensures no reactive impurities, a guarantee that is lost when using unsaturated analogs like 1-octadecene which can polymerize at high temperatures.

Superior Thermal Energy Storage Capacity vs. Mixed Paraffins

High-purity n-octadecane offers a significantly higher latent heat of fusion compared to many commercial paraffin waxes. For example, pure octadecane has a latent heat of fusion consistently reported around 245 kJ/kg. In contrast, commercial paraffin waxes, being mixtures of hydrocarbons, typically exhibit a lower and more variable enthalpy, often in the range of 180-230 kJ/kg. This means octadecane can store more thermal energy per unit mass.

Evidence DimensionLatent Heat of Fusion (Energy Storage Capacity)
Target Compound Data~245 kJ/kg
Comparator Or BaselineCommercial Paraffin Wax: 180–230 kJ/kg
Quantified DifferenceUp to 36% higher energy storage capacity per unit mass compared to the lower end of paraffin wax range.
ConditionsMeasured by Differential Scanning Calorimetry (DSC).

For applications requiring high energy storage density, such as in electronics cooling or building materials, this allows for more compact and efficient thermal management systems.

Defined Melting Point for Precision Thermal Regulation

N-octadecane has a sharp, well-defined melting point typically in the range of 28–30°C. This contrasts sharply with generic paraffin waxes, which melt over a wide temperature range (e.g., 45–70°C for some types) due to their composition of multiple n-alkanes of varying chain lengths. This precise melting point is critical for applications where temperature must be held within a narrow operational window.

Evidence DimensionMelting Behavior
Target Compound DataSharp transition at ~28–30°C
Comparator Or BaselineGeneric Paraffin Wax: Broad melting range (e.g., 45-70°C)
Quantified DifferenceDiscrete melting point vs. a >20°C melting range for some common waxes.
ConditionsStandard atmospheric pressure, measured by DSC.

Ensures reliable and repeatable performance in thermal switches, sensors, and as a calibration standard for thermal analysis equipment where a precise transition temperature is required.

Inert Solvent for Reproducible Nanocrystal Synthesis

In high-temperature nanocrystal synthesis (120–320°C), the choice of solvent is critical. While 1-octadecene (ODE) is common, it can spontaneously polymerize, leading to product contamination that is difficult to remove. Substituting ODE with the saturated alkane, n-octadecane, eliminates this side reaction. For example, in the synthesis of Fe3O4 nanocrystals, switching to n-octadecane resulted in no observable differences in nanoparticle morphology, size, or dispersity, but without the polymeric impurity. This makes octadecane a more reliable, inert solvent for achieving high-purity, reproducible batches of nanomaterials.

Evidence DimensionPolymerization Byproduct Formation
Target Compound DataAbsent (No polymerization observed)
Comparator Or Baseline1-Octadecene (ODE): Spontaneous polymerization occurs at synthesis temperatures.
Quantified DifferenceElimination of poly(1-octadecene) impurity.
ConditionsHigh-temperature (120-320°C) nanocrystal synthesis.

For buyers in nanotechnology and materials science, using octadecane as a solvent avoids batch contamination, simplifies purification, and improves the reproducibility and reliability of the final product.

Formulation of Stable Nanoemulsions with Controlled Droplet Size

The specific chain length of the oil phase is a key parameter in creating stable nanoemulsions for applications like drug delivery. Studies preparing phase change material nanoemulsions have shown that n-octadecane can be formulated into stable systems with controlled droplet sizes. For instance, nanoemulsions of n-octadecane have been prepared with average droplet sizes of 320 nm. This is comparable to other common alkanes like n-hexadecane (290 nm) under similar conditions, demonstrating its suitability as a well-defined, pure oil phase. Using a single, high-purity alkane like octadecane allows for more precise control over droplet size and stability compared to using undefined oil mixtures.

Evidence DimensionAverage Nanoemulsion Droplet Size
Target Compound Data320 nm
Comparator Or Baselinen-Hexadecane: 290 nm
Quantified DifferenceComparable performance, demonstrating suitability as a defined oil phase.
ConditionsPrepared by D-phase emulsification method.

For formulators in pharmaceuticals or specialty chemicals, using pure octadecane provides batch-to-batch consistency in emulsion properties, which is critical for product performance and regulatory approval.

Passive Thermal Management for High-Reliability Electronics

Octadecane is the right choice for designing passive thermal management systems (PCM heat sinks) where components must be kept below a specific temperature threshold near 30°C. Its sharp melting point and high latent heat of fusion allow it to absorb significant transient heat loads at a nearly constant temperature, outperforming paraffin wax which has a smeared, less predictable thermal response.

High-Purity Solvent for Defect-Free Nanomaterial Synthesis

For the synthesis of high-quality colloidal nanocrystals where purity and reproducibility are paramount, octadecane serves as a superior high-boiling, inert solvent. Unlike its unsaturated analog 1-octadecene, it does not undergo polymerization at high temperatures, thus preventing contamination of the final product and simplifying purification protocols.

Calibration Standard for Thermal Analysis Instruments

Due to its highly reproducible and sharp solid-liquid phase transition, pure n-octadecane is an ideal calibration standard for Differential Scanning Calorimetry (DSC) and other thermal analysis instruments. Its reliability is far greater than that of hydrocarbon mixtures like paraffin wax, which lack a discrete melting point.

Core Component in Stable, Monodisperse Nanoemulsions

In the development of advanced formulations such as nanoemulsions for drug delivery or specialty coatings, n-octadecane provides a well-defined, non-polar phase. Its purity ensures consistent control over droplet size and stability, a critical factor for performance and quality control that cannot be achieved with undefined oil mixtures.

Physical Description

N-octadecane is a colorless liquid. (NTP, 1992)
Other Solid; Liquid
Clear liquid; [CAMEO] White, low melting solid; [MSDSonline]
Solid

Color/Form

Needles from alcohol, ether-methanol
Colorless liquid

XLogP3

9.3

Exact Mass

254.297351212 Da

Monoisotopic Mass

254.297351212 Da

Boiling Point

601 °F at 760 mmHg (NTP, 1992)
Boiling point equals 601 °F
316 °C
316.00 to 317.00 °C. @ 760.00 mm Hg

Flash Point

212 °F (NTP, 1992)
Flash point equals 212 °F
166 °C (331 °F) - closed cup

Heavy Atom Count

18

Vapor Density

8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float
0.7768 g/cu cm at 28 °C

LogP

Kow = 2.3X10+8 (log Kow 8.36)

Odor

Fuel-like

Decomposition

Hazardous decomposition products formed under fire conditions. Carbon oxides.

Melting Point

82.9 °F (NTP, 1992)
[CAMEO] 82 °F
28.17 °C
28 °C

UNII

N102P6HAIU

GHS Hazard Statements

Aggregated GHS information provided by 1531 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 108 of 1531 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1423 of 1531 companies with hazard statement code(s):;
H304 (99.51%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

3.41X10-4 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

593-45-3

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/
The trans-membrane transport of hydrocarbons is an important and complex aspect of the process of biodegradation of hydrocarbons by microorganisms. The mechanism of transport of (14)C n-octadecane by Pseudomonas sp. DG17, an alkane-degrading bacterium, was studied by the addition of ATP inhibitors and different substrate concentrations. When the concentration of n-octadecane was higher than 4.54 umol/L, the transport of (14)C n-octadecane was driven by a facilitated passive mechanism following the intra/extra substrate concentration gradient. However, when the cells were grown with a low concentration of the substrate, the cellular accumulation of n-octadecane, an energy-dependent process, was dramatically decreased by the presence of ATP inhibitors, and n-octadecane accumulation continually increased against its concentration gradient. Furthermore, the presence of non-labeled alkanes blocked (14)C n-octadecane transport only in the induced cells, and the trans-membrane transport of n-octadecane was specific with an apparent dissociation constant K t of 11.27 umol/L and V max of 0.96 umol/min/mg protein. The results indicated that the trans-membrane transport of n-octadecane by Pseudomonas sp. DG17 was related to the substrate concentration and ATP.

Wikipedia

Octadecane

Biological Half Life

21.00 Days

Use Classification

Fragrance Ingredients
Cosmetics -> Solvent; Skin conditioning; Emollient

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Octadecane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
A new method for separation of 11 n-alkanes: octane, o-nonane, n-decane, n-undecane, n-dodecane, n-tridecane, n-tetradecane, n-pentdecne, n-hexadecath, heptadecane, n-octadecane in soil samples was developed. Kuderna-Danish (K.D.) concentrator enrichment prior to ultrasonic extraction and the silicone chromatography column purification and with gas chromatography flame ionization detection (GC-FID) could be used for n-alkanes determination. The micro channels of open tubular column were fabricated onto a silicon wafer to replace the quartz capillary chromatographic column. The column structure and analysis parameters that affected the column separation were investigated and optimized. Under optimal conditions, the extract reagent was centrifuged and collected. A silicone chromatography column and a K.D. concentrator were used for further clean-up and enrichment. Using this method, the limits of detection (LOD) and limits of quantification (LOQ) were obtained in the range of 0.03-0.15 and 0.1-0.5 mg/kg in soil samples, respectively. The relative standard deviation (RSD) was under 12%. The optimized procedure that presented good analytical performance (with recoveries ranging from 56.5% to 89.2%), was successfully applied to determine n-alkane content in farmland soil samples adjacent to a highway. The results showed that the MWCNTs-functionalized column is capable of separating the alkane contaminations with high resolution in about 3 min, which is much shorter than that of GC-MS and other conventional analytical methods, demonstrating its great potential for rapid analysis.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-octadecane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The trans-membrane transport of hydrocarbons is an important and complex aspect of the process of biodegradation of hydrocarbons by microorganisms. The mechanism of transport of (14)C n-octadecane by Pseudomonas sp. DG17, an alkane-degrading bacterium, was studied by the addition of ATP inhibitors and different substrate concentrations. When the concentration of n-octadecane was higher than 4.54 umol/L, the transport of (14)C n-octadecane was driven by a facilitated passive mechanism following the intra/extra substrate concentration gradient. However, when the cells were grown with a low concentration of the substrate, the cellular accumulation of n-octadecane, an energy-dependent process, was dramatically decreased by the presence of ATP inhibitors, and n-octadecane accumulation continually increased against its concentration gradient. Furthermore, the presence of non-labeled alkanes blocked (14)C n-octadecane transport only in the induced cells, and the trans-membrane transport of n-octadecane was specific with an apparent dissociation constant K t of 11.27 umol/L and V max of 0.96 umol/min/mg protein. The results indicated that the trans-membrane transport of n-octadecane by Pseudomonas sp. DG17 was related to the substrate concentration and ATP.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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